2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride
Overview
Description
2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride is a chemical compound with the molecular formula C12H14N2•HCl and a molecular weight of 222.71 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a tetrahydrocarbazole core, making it a valuable compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . This method allows for the formation of the tetrahydrocarbazole core, which is then further functionalized to obtain the desired amine hydrochloride derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydrocarbazole core.
Substitution: Substitution reactions can introduce different functional groups at various positions on the tetrahydrocarbazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Reactions are typically carried out in solvents like tetrahydrofuran (THF), dichloromethane, and ethanol.
Major Products
Oxidation Products: Tetrahydrocarbazolones and benzazonine-diones.
Substitution Products: Various functionalized tetrahydrocarbazoles, depending on the substituents introduced.
Scientific Research Applications
2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tetrahydrocarbazole core allows it to fit into binding sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,9-tetrahydro-1H-carbazol-1-one
- 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione
- Substituted tetrahydrocarbazoles
Uniqueness
2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride is unique due to its specific amine substitution at the 6-position of the tetrahydrocarbazole ring. This substitution imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12;/h5-7,14H,1-4,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYBYMUXGYHPFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910575 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazol-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-26-1 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazol-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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